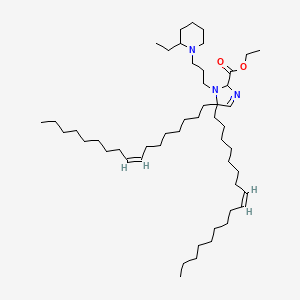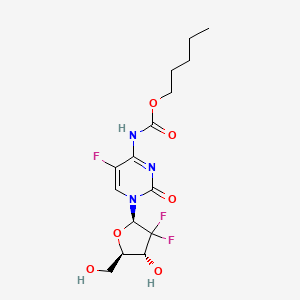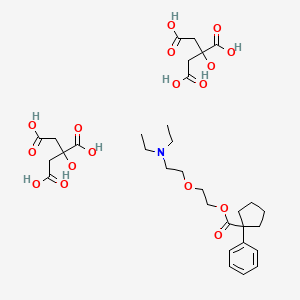![molecular formula C34H51Cl4FN4O B11935370 (+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)
(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCL0129 tetrahydrochloride is a selective, potent antagonist of the melanocortin-4 receptor (MC4R). This compound is known for its high affinity for MC4R, with a Ki value of 7.9 nM, and its lack of affinity for other melanocortin receptors such as MC1 and MC3 . MCL0129 tetrahydrochloride has been studied for its potential therapeutic applications in treating conditions like anxiety, depression, and obesity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MCL0129 tetrahydrochloride involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The core piperazine structure is synthesized through a series of reactions involving the condensation of appropriate amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to the tetrahydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of MCL0129 tetrahydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
MCL0129 tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalenyl group.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are commonly used
Major Products
The major products formed from these reactions include various derivatives of MCL0129 tetrahydrochloride with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
MCL0129 tetrahydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the structure and function of melanocortin receptors.
Biology: Investigated for its role in modulating physiological processes such as energy homeostasis and pigmentation.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and obesity.
Industry: Utilized in the development of new drugs targeting the melanocortin system
Wirkmechanismus
MCL0129 tetrahydrochloride acts as an antagonist at the melanocortin-4 receptor. It binds to the receptor and blocks the agonistic-binding site, preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) formation, which is a key mediator of the receptor’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MCL0128: Another MC4R antagonist with similar structure but different functional groups.
SHU9119: A non-selective melanocortin receptor antagonist.
Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors
Uniqueness
MCL0129 tetrahydrochloride is unique due to its high selectivity for the melanocortin-4 receptor and its potent antagonistic activity. Unlike other similar compounds, it does not show significant affinity for other melanocortin receptors, making it a valuable tool for studying MC4R-specific pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C34H51Cl4FN4O |
|---|---|
Molekulargewicht |
692.6 g/mol |
IUPAC-Name |
1-[1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride |
InChI |
InChI=1S/C34H47FN4O.4ClH/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3;;;;/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3;4*1H |
InChI-Schlüssel |
VGDBONHXEQIVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
![[Hydroxy-[[3-hydroxy-5-(5-nitroindol-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B11935302.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)

![Tridecyl 3-[2-[3-[2-[bis(3-oxo-3-tridecoxypropyl)amino]ethyl-methylamino]propyl-methylamino]ethyl-(3-oxo-3-tridecoxypropyl)amino]propanoate](/img/structure/B11935329.png)

![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)
![tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11935347.png)
![[3H]pemetrexed](/img/structure/B11935350.png)
![sodium;3-[(2R)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B11935358.png)

![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)


